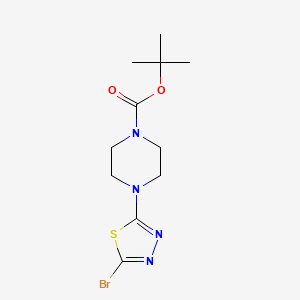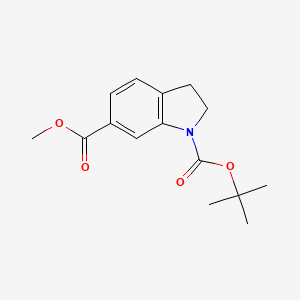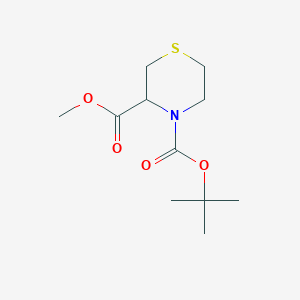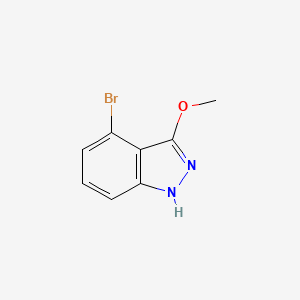
4-Bromo-3-methoxy-1H-indazole
Übersicht
Beschreibung
4-Bromo-3-methoxy-1H-indazole is a chemical compound with the molecular formula C8H7BrN2O . It has a molecular weight of 227.06 g/mol .
Synthesis Analysis
Indazole derivatives, including 4-Bromo-3-methoxy-1H-indazole, have been synthesized using various methods . These methods include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 4-Bromo-3-methoxy-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code for this compound is 1S/C8H7BrN2O/c1-12-8-7-5(9)3-2-4-6(7)10-11-8/h2-4H,1H3,(H,10,11) .Physical And Chemical Properties Analysis
4-Bromo-3-methoxy-1H-indazole is a solid at room temperature . It has a molecular weight of 227.06 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . The topological polar surface area is 37.9 Ų .Wissenschaftliche Forschungsanwendungen
Electrophilic Reactivity and Chemical Synthesis
- Davis-Beirut Reaction : 4-Bromo-3-methoxy-1H-indazole is used in the Davis-Beirut reaction for synthesizing N1,N2-disubstituted-1H-indazolones. This process involves electrophilic addition to 3-alkoxy-2H-indazoles, leading to diverse chemical structures useful in further synthetic applications. An example includes azide-alkyne cycloaddition chemistry (Conrad et al., 2011).
Corrosion Inhibition
- Inhibitive Properties : Heterocyclic diazoles, including 4-Bromo-3-methoxy-1H-indazole, have been studied for their ability to inhibit corrosion of iron in acidic environments. This research is vital for understanding how these compounds can protect metals from degradation (Babić-Samardžija et al., 2005).
Antibacterial Applications
- Synthesis and Antibacterial Activity : A series of 4‐bromo‐1H‐indazole derivatives have been synthesized and shown to have significant antibacterial activity. This includes the inhibition of cell division in various strains of bacteria, indicating potential use in treating bacterial infections (Wang et al., 2015).
Surface Morphology
- Surface Characterization : In the context of corrosion inhibition, the surface morphology and structural properties of compounds including 4-Bromo-3-methoxy-1H-indazole have been characterized. This research is crucial for understanding how these compounds interact with metal surfaces at a molecular level (Al-amiery et al., 2020).
Synthesis and Structural Analysis
- Novel Syntheses and Characterizations : Research has been conducted on the synthesis of novel compounds using 4-Bromo-3-methoxy-1H-indazole and their structural characterizations, demonstrating its utility in creating new chemical entities with potential applications in various fields (Prasad et al., 2021).
Nitric Oxide Synthase Inhibition
- Inhibitor of Neuronal Nitric Oxide Synthase : 7-Methoxy-1H-indazole, a related compound, has been found to inhibit nitric oxide synthase, which is significant for understanding its potential in neurological and vascular applications (Sopková-de Oliveira Santos et al., 2002).
Eigenschaften
IUPAC Name |
4-bromo-3-methoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-7-5(9)3-2-4-6(7)10-11-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGXMSCAORNNLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC2=C1C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733117 | |
| Record name | 4-Bromo-3-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methoxy-1H-indazole | |
CAS RN |
938061-94-0 | |
| Record name | 4-Bromo-3-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1444649.png)
![4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol](/img/structure/B1444652.png)
![5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one](/img/structure/B1444657.png)
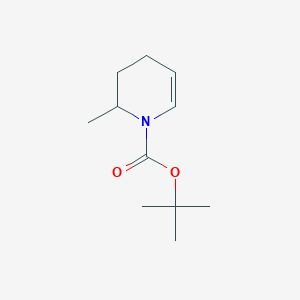
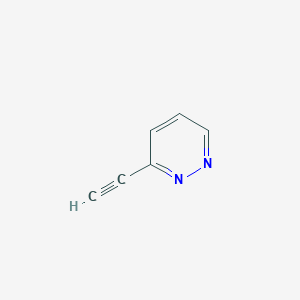

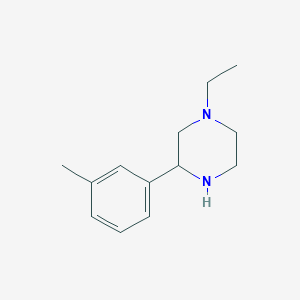
![ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1444663.png)
